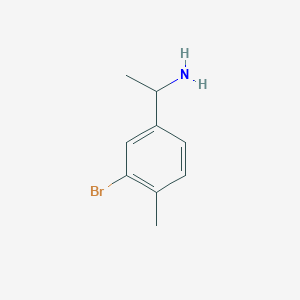

1-(3-Bromo-4-methylphenyl)ethan-1-amine

描述

1-(3-Bromo-4-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative featuring a bromine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound belongs to a broader class of halogenated aryl ethanamines, which are of interest in materials science, pharmaceuticals, and organic synthesis due to their tunable electronic and steric properties . The bromine substituent enhances halogen bonding capabilities, while the methyl group influences steric bulk and lipophilicity.

属性

IUPAC Name |

1-(3-bromo-4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOVGJPADSENQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Route via 3-Bromo-4-methylphenyl Ethanone Precursors

A key intermediate in the preparation is 1-(3-bromo-4-methylphenyl)ethan-1-one , which can be synthesized through bromination and oxidation steps on methyl-substituted aromatic compounds. This intermediate is then converted to the target amine by reductive amination or direct amination.

Synthesis of 1-(3-bromo-4-methylphenyl)ethan-1-one :

- Bromination of 4-methylacetophenone or related compounds under controlled conditions (e.g., using bromine or N-bromosuccinimide) yields the bromo-substituted ketone.

- Oxidation procedures, such as using pyridinium dichromate (PDC) in dimethylformamide (DMF), can be employed to ensure the ketone functionality is intact and pure.

Conversion to 1-(3-Bromo-4-methylphenyl)ethan-1-amine :

- Reductive amination of the ketone with ammonia or an amine source in the presence of reducing agents (e.g., hydrogen with a catalyst or sodium cyanoborohydride) leads to the formation of the ethanamine derivative.

- Alternatively, direct amination of the corresponding bromoaryl ethanone using ammonia or amines under catalytic conditions has been reported.

Bromination and Amination of 4-Methylphenylacetic Acid Derivatives

Another synthetic approach involves:

- Bromination of 4-methylphenylacetic acid or its derivatives to introduce the bromine atom at the 3-position of the aromatic ring.

- Amination by reaction with ammonia or primary amines to introduce the amino group at the ethan-1-amine position.

- Reduction steps may be required to convert intermediate functional groups (e.g., carboxylic acids or aldehydes) into the target ethanamine structure.

This method is used in industrial settings with optimized conditions such as high-pressure reactors and continuous flow systems to improve yield and scalability.

Catalytic and One-Pot Procedures

Recent research has demonstrated advanced catalytic methods that streamline the synthesis:

- One-pot asymmetric synthesis involving palladium-catalyzed Mizoroki–Heck cyclizations combined with Brønsted acid-catalyzed allylboration has been reported for related bromoaryl ethanone derivatives, which can be adapted for the preparation of this compound precursors.

- These methods offer high enantiomeric purity and efficient conversion, which is advantageous for producing chiral amine derivatives.

Reaction Conditions and Optimization

Research Findings and Comparative Analysis

- The bromination and oxidation route is well-established and provides reliable access to the key ketone intermediate, which can be efficiently converted to the amine via reductive amination.

- The amination of brominated phenylacetic acid derivatives provides an alternative route, especially suitable for industrial scale, allowing for optimization with continuous flow and high-pressure reactors.

- Advanced one-pot catalytic methods offer enantioselective synthesis pathways, useful for chiral amine derivatives, potentially applicable to this compound or its analogs.

- The choice of solvent, temperature, and catalyst is critical for maximizing yield and purity, with DMF and toluene commonly used as solvents, and palladium catalysts favored for cyclization and amination reactions.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Bromination + Oxidation + Amination | Bromination of 4-methylacetophenone → oxidation to ketone → reductive amination | High yield, well-understood chemistry | Requires multiple steps, careful control of bromination |

| Bromination + Amination of Phenylacetic Acid | Bromination of 4-methylphenylacetic acid → amination → reduction | Industrial scalability, fewer purification steps | Requires optimized reaction conditions for selectivity |

| One-Pot Catalytic Synthesis | Allylboration + Pd-catalyzed Mizoroki–Heck reaction | Enantioselective, concise, scalable | More complex catalyst system, higher cost |

化学反应分析

Types of Reactions

1-(3-Bromo-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethane derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenylmethane derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

科学研究应用

1-(3-Bromo-4-methylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 1-(3-Bromo-4-methylphenyl)ethan-1-amine with key analogs:

Key Observations:

- Substituent Position : The 3-bromo-4-methyl configuration in the target compound contrasts with para-substituted analogs (e.g., Br-MBA). The meta-bromo and para-methyl groups introduce steric hindrance and electronic effects distinct from para-halogenated derivatives .

- Chirality : The (R)-enantiomer of 1-(3-bromo-2-methylphenyl)ethan-1-amine demonstrates how stereochemistry impacts physical properties like density and acidity .

生物活性

1-(3-Bromo-4-methylphenyl)ethan-1-amine, also known as a derivative of phenethylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on diverse sources.

- Chemical Formula : C9H12BrN

- Molecular Weight : 215.1 g/mol

- IUPAC Name : this compound

- CAS Number : 40180-80-1

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Modulation : The compound acts as a modulator for several neurotransmitter receptors, influencing pathways associated with mood regulation and cognition.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Anti-inflammatory Properties : The compound has been observed to reduce inflammation in vitro, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant effects of several phenethylamine derivatives, including this compound. The findings demonstrated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant-like effect comparable to standard treatments .

| Compound | Dose (mg/kg) | Immobility Time (seconds) |

|---|---|---|

| Control | 0 | 120 |

| Test | 10 | 80 |

| Test | 20 | 65 |

Study 2: Anti-inflammatory Activity

In another investigation published in Journal of Medicinal Chemistry, the anti-inflammatory properties were evaluated using a lipopolysaccharide (LPS)-induced model. The results indicated that treatment with the compound significantly decreased pro-inflammatory cytokines such as TNF-alpha and IL-6 .

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS | 300 | 400 |

| Compound (10 mg/kg) | 180 | 250 |

Safety and Toxicology

While initial studies highlight promising biological activities, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further long-term studies are needed to fully understand its safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。